molecular formula C71H123N26O29P B10787826 Rraaeeldsragspql

Rraaeeldsragspql

Cat. No.: B10787826
M. Wt: 1835.9 g/mol
InChI Key: LBVCQYQHTKHZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rraaeeldsragspql is a selective phosphopeptide substrate for glycogen synthase kinase-3 (GSK-3). This compound is derived from the phosphorylation site of the translation factor eukaryotic initiation factor 2B (eIF2B). It has a molecular weight of 1835.88 and a chemical formula of C71H123N26O29P .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rraaeeldsragspql involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Rraaeeldsragspql undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphorylated peptides, hydrolyzed peptide fragments, and oxidized amino acid residues .

Scientific Research Applications

Rraaeeldsragspql has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in kinase assays to study enzyme kinetics and inhibitor screening.

    Biology: Employed in cell signaling studies to investigate the role of GSK-3 in various cellular processes.

    Medicine: Utilized in drug discovery research to identify potential therapeutic targets for diseases such as diabetes and Alzheimer’s disease.

    Industry: Applied in the development of diagnostic assays and biosensors.

Mechanism of Action

Rraaeeldsragspql exerts its effects by acting as a substrate for GSK-3. The enzyme phosphorylates the serine residue in the peptide, which can then be detected and quantified. This phosphorylation event is crucial for studying the activity of GSK-3 and its role in various signaling pathways. The molecular targets involved include the serine residue in the peptide and the active site of GSK-3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence derived from the phosphorylation site of eIF2B. This specificity makes it an ideal substrate for studying GSK-3 activity and its role in various biological processes .

Properties

Molecular Formula

C71H123N26O29P

Molecular Weight

1835.9 g/mol

IUPAC Name

2-[[5-amino-2-[[1-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]propanoylamino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C71H123N26O29P/c1-32(2)26-43(93-61(114)42(18-21-52(103)104)91-60(113)41(17-20-51(101)102)88-56(109)36(7)84-55(108)35(6)86-58(111)38(13-9-23-81-70(76)77)89-57(110)37(72)12-8-22-80-69(74)75)63(116)94-44(28-53(105)106)64(117)96-46(30-98)65(118)90-39(14-10-24-82-71(78)79)59(112)85-34(5)54(107)83-29-50(100)87-47(31-126-127(123,124)125)67(120)97-25-11-15-48(97)66(119)92-40(16-19-49(73)99)62(115)95-45(68(121)122)27-33(3)4/h32-48,98H,8-31,72H2,1-7H3,(H2,73,99)(H,83,107)(H,84,108)(H,85,112)(H,86,111)(H,87,100)(H,88,109)(H,89,110)(H,90,118)(H,91,113)(H,92,119)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,74,75,80)(H4,76,77,81)(H4,78,79,82)(H2,123,124,125)

InChI Key

LBVCQYQHTKHZRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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